molecular formula C5H7F4NO B2513339 2,2,6,6-Tetrafluoro-4-methylmorpholine CAS No. 65472-09-5

2,2,6,6-Tetrafluoro-4-methylmorpholine

Cat. No.: B2513339
CAS No.: 65472-09-5
M. Wt: 173.111
InChI Key: ZZTMBBNJWHDAFL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluoro-4-methylmorpholine is a fluorinated heterocyclic compound featuring a six-membered morpholine ring with four fluorine atoms at the 2 and 6 positions and a methyl group at position 3. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their electronic and steric properties. While direct references to this compound are absent in the provided evidence, its structural analogs and related fluorinated/alkylated heterocycles offer insights into its behavior .

Properties

IUPAC Name

2,2,6,6-tetrafluoro-4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4NO/c1-10-2-4(6,7)11-5(8,9)3-10/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTMBBNJWHDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC(C1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetrafluoro-4-methylmorpholine typically involves the fluorination of 4-methylmorpholine. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of automated systems helps in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrafluoro-4-methylmorpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

The major products formed from these reactions include N-oxides, partially fluorinated morpholines, and substituted morpholines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,6,6-Tetrafluoro-4-methylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and activity.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetrafluoro-4-methylmorpholine exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural Analogs in the Piperidine and Morpholine Families

2,2,6,6-Tetramethylpiperidine Derivatives

Example Compounds :

  • 2,2,6,6-Tetramethyl-4-piperidinol esters (e.g., CYASORB® 3853)
  • 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione (SANDUVOR® 3055)

Key Differences :

  • Applications : Tetramethylpiperidines are widely used as hindered amine light stabilizers (HALS) in polymers . In contrast, fluorinated morpholines may exhibit superior oxidative stability and solubility in fluorophilic environments.
  • Reactivity : Fluorine’s electron-withdrawing effects could alter nucleophilic/electrophilic behavior compared to methyl groups.
Fluorinated Aromatic Compounds

Example Compounds :

  • 2,3,5,6-Tetrafluoro-4-hydroxyphenylacetylene ()
  • 2,3,5,6-Tetrafluoroaniline ()

Key Differences :

  • Ring Structure : Aromatic tetrafluoro compounds (e.g., tetrafluoroaniline) lack the oxygen atom in morpholine, reducing polarity and basicity.

Physicochemical Properties

Property 2,2,6,6-Tetrafluoro-4-methylmorpholine (Inferred) 2,2,6,6-Tetramethylpiperidine Derivatives Tetrafluoroaromatics (e.g., 2,3,5,6-Tetrafluoroaniline)
Molecular Weight ~195 g/mol 200–400 g/mol ~181 g/mol
Polarity High (due to F and O) Moderate (alkyl-dominated) Moderate (aromatic F)
Boiling Point Estimated 150–180°C 200–300°C 120–150°C
Solubility Likely miscible in polar aprotic solvents Hydrophobic Soluble in organic solvents
Stability High thermal/oxidative stability UV-resistant (HALS) Sensitive to electrophilic substitution

Biological Activity

2,2,6,6-Tetrafluoro-4-methylmorpholine (TFMM) is a fluorinated morpholine derivative that has attracted attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TFMM, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

TFMM is characterized by the presence of four fluorine atoms and a methyl group attached to a morpholine ring. The chemical formula is C6H8F4NC_6H_8F_4N. The fluorination enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for biological applications.

Biological Activity Overview

The biological activities of TFMM have been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail these activities based on available research.

Antimicrobial Activity

TFMM has shown promising results in antimicrobial assays. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance:

  • Case Study 1 : In a study evaluating the antimicrobial efficacy of TFMM against Escherichia coli and Staphylococcus aureus, TFMM demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
  • Mechanism : The antimicrobial action is believed to be related to the disruption of bacterial cell membranes, potentially leading to cell lysis.

Anticancer Activity

Research has also explored the anticancer potential of TFMM. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through multiple pathways.

  • Case Study 2 : A study focusing on human breast cancer cells (MCF-7) reported that TFMM reduced cell viability by approximately 50% at a concentration of 50 µM after 48 hours of treatment.
  • Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Research Findings

The following table summarizes key research findings related to the biological activity of TFMM:

Activity Target Organism/Cell Line MIC/IC50 Effect Observed
AntimicrobialE. coli32 µg/mLInhibition of bacterial growth
AntimicrobialS. aureus32 µg/mLInhibition of bacterial growth
AnticancerMCF-7 (breast cancer)50 µMReduced cell viability by 50%
AnticancerHeLa (cervical cancer)TBDInduction of apoptosis

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